molecular formula C10H12BF2NO2 B1531394 (3,4-Difluoro-5-(pyrrolidin-1-yl)phenyl)boronic acid CAS No. 1704067-48-0

(3,4-Difluoro-5-(pyrrolidin-1-yl)phenyl)boronic acid

Cat. No.: B1531394
CAS No.: 1704067-48-0
M. Wt: 227.02 g/mol
InChI Key: DTYDZPRAFWUWJO-UHFFFAOYSA-N
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Description

(3,4-Difluoro-5-(pyrrolidin-1-yl)phenyl)boronic acid is a useful research compound. Its molecular formula is C10H12BF2NO2 and its molecular weight is 227.02 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medical Diagnostics and Treatment

Boronic acid derivatives, especially BODIPY-based materials, have shown significant potential in medical diagnostics and treatment. These compounds are utilized for their fluorescent properties in labeling biomolecules such as proteins, hormones, and DNA, enabling real-time imaging of drug carriers in vitro and in vivo. The high fluorescent intensity and low toxicity of BODIPY conjugates make them suitable for various biological and medical applications, including antimicrobial activity and enhancing therapeutic efficiency in cancer treatment through drug micro- and nanocarriers modification (Marfin et al., 2017).

Environmental and Water Treatment

Boronic acid derivatives are employed in environmental science, particularly in the treatment of wastewater and the removal of contaminants. For instance, they are used in the development of novel materials and processes for boron removal in seawater desalination applications. The review of boron removal technologies underscores the importance of understanding the speciation of boric acid and its interaction with reverse osmosis (RO) and nanofiltration (NF) membranes to enhance boron removal efficiency (Tu et al., 2010).

Drug Discovery and Development

In drug discovery and development, boronic acids have gained attention for their unique properties, including the potential to enhance the potency and improve the pharmacokinetics of drugs. Several boronic acid drugs have been approved by regulatory authorities, indicating their importance in therapeutic applications. The review by Plescia and Moitessier (2020) highlights the increasing incorporation of boronic acids into medicinal chemistry, driven by their beneficial properties in drug design and discovery (Plescia & Moitessier, 2020).

Electrochemical Biosensors

Boronic acid derivatives, particularly ferroceneboronic acid (FcBA) and its derivatives, are extensively studied for constructing electrochemical biosensors. These biosensors are designed for the non-enzymatic sensing of sugars, glycated hemoglobin, fluoride ions, and other biomolecules. The unique binding properties of boronic acids to diol-containing molecules and the electrochemical activity of ferrocene make FcBA-based sensors a promising tool for various analytical applications (Wang et al., 2014).

Properties

IUPAC Name

(3,4-difluoro-5-pyrrolidin-1-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BF2NO2/c12-8-5-7(11(15)16)6-9(10(8)13)14-3-1-2-4-14/h5-6,15-16H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYDZPRAFWUWJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)F)F)N2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201200499
Record name Boronic acid, B-[3,4-difluoro-5-(1-pyrrolidinyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201200499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704067-48-0
Record name Boronic acid, B-[3,4-difluoro-5-(1-pyrrolidinyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704067-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3,4-difluoro-5-(1-pyrrolidinyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201200499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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